1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of appropriate precursors to form the triazole ring. This can be achieved through a reaction between an azide and an alkyne.
Substitution Reaction:
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group.
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the phenyl group, which may affect its biological activity.
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the chlorophenyl group, which may influence its reactivity and applications.
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the 4-chlorophenyl group, potentially altering its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-phenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)13(15(20)21)17-18-19/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKGLGZGDCFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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